2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile
Description
Properties
IUPAC Name |
2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c18-10-15(11-19)9-13-3-7-17(8-4-13)23-12-14-1-5-16(6-2-14)20(21)22/h1-9H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFTXLMCHBYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-nitrobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, industrial production would require the implementation of purification techniques, such as recrystallization or chromatography, to obtain the compound in a form suitable for further use.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-({4-[(4-Aminophenyl)methoxy]phenyl}methylidene)propanedinitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitro group, methoxy group, and propanedinitrile moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, respectively, to exert their effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of benzylidenepropanedinitriles, where the phenyl ring substituents dictate key properties. Below is a comparative analysis of structurally related compounds:
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound induces strong electron withdrawal (-I, -M), enhancing electrophilic character and stabilizing charge-transfer complexes. This contrasts with methoxy (e.g., ) or diethylamino () substituents, which donate electrons (+M), increasing nucleophilicity and conjugation length. Trifluoromethyl () and dichlorophenyl () groups exhibit intermediate -I effects, balancing reactivity for applications like organic semiconductors or catalysts.
- Crystal Packing and Intermolecular Interactions: The diethylamino analog () forms planar structures with C–H···π interactions, favoring solid-state π-stacking for optoelectronic uses. In contrast, nitro-substituted compounds may exhibit denser packing due to dipole-dipole interactions.
Solubility and Physicochemical Behavior
- Polar vs. Non-Polar Solvents: Nitro and chloro substituents (target, ) reduce solubility in polar solvents (e.g., water) but enhance compatibility with aromatic solvents (toluene, DMF). Hydroxyethylamino derivatives (e.g., ) show increased hydrophilicity due to hydroxyl groups, contrasting sharply with the target compound’s hydrophobic nitro group.
Predicted Properties :
- The dichlorophenyl analog () has a predicted density of 1.359 g/cm³ and boiling point of 505.2°C, exceeding the target compound’s likely values due to higher molecular weight and halogen content.
Biological Activity
The compound 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile (CAS Number: 215190-25-3) is a nitrile derivative with potential biological activities. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . The structure comprises a methoxy group, a nitrophenyl moiety, and a propanedinitrile framework, which contribute to its reactivity and biological interactions.
2. Antitumor Activity
Compounds with structural similarities have also demonstrated antitumor effects. For example, thiazole derivatives have been shown to inhibit cancer cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups such as methoxy may enhance the cytotoxicity of related compounds, indicating that this compound could possess similar properties.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in studies focusing on tyrosinase inhibition. Tyrosinase inhibitors are critical in treating conditions like hyperpigmentation and melanoma. Analogous compounds have shown IC50 values around 17.05 μM against tyrosinase, suggesting that further investigation into the enzyme-inhibitory properties of this compound could be fruitful .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Studies : A series of substituted phenylthiazole derivatives were tested for their antimicrobial activity, revealing that certain substitutions significantly enhanced their efficacy against resistant strains .
- Cytotoxicity Assays : Thiazole-integrated compounds showed notable cytotoxic effects against colon carcinoma cells, with structure-activity relationship (SAR) analyses indicating that specific functional groups are essential for activity .
- In Vitro Testing : Compounds structurally similar to this compound were evaluated in vitro for their ability to inhibit cancer cell proliferation, providing preliminary evidence for potential therapeutic applications .
Data Summary
| Biological Activity | Related Compounds | IC50 / MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Benzylidene derivatives | MIC 93.7–46.9 μg/mL | Effective against multiple pathogens |
| Antitumor | Thiazole derivatives | IC50 < Doxorubicin | Significant cytotoxicity observed |
| Enzyme Inhibition | Tyrosinase inhibitors | IC50 ~17.05 μM | Potential use in hyperpigmentation treatments |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile?
Methodology:
- Use GC-MS (EI ionization) for molecular weight confirmation and fragmentation pattern analysis.
- FTIR-ATR (direct measurement) identifies functional groups like nitrile (C≡N) and nitro (NO₂) stretching vibrations.
- HPLC-TOF provides precise mass determination (Δppm < 0.5) to verify molecular formula.
- Cross-validate results with GC-IR for condensed-phase spectral data .
Q. How can computational methods predict the electronic properties of this compound?
Methodology:
- Apply Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), aiding in understanding charge-transfer behavior.
- Use Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and compare with experimental data.
- Validate predictions using quantitative structure-property relationship (QSPR) models for properties like polarizability .
Q. What synthetic routes are feasible for introducing the 4-nitrophenylmethoxy substituent?
Methodology:
- Employ Ullmann coupling or SNAr reactions to attach the 4-nitrophenylmethoxy group to the phenyl ring.
- Optimize reaction conditions (e.g., solvent polarity, catalyst) to minimize by-products like nitro-group reduction.
- Monitor progress via TLC or HPLC with UV detection at λ ≈ 270 nm (nitroaromatic absorbance) .
Advanced Research Questions
Q. How do spectroscopic data discrepancies arise between theoretical and experimental results, and how can they be resolved?
Methodology:
- Investigate solvent effects (e.g., polarity, hydrogen bonding) on FTIR/UV-Vis spectra using polarizable continuum models (PCM) in DFT.
- Check for tautomerism or aggregation in experimental setups via concentration-dependent NMR studies .
- Re-examine computational basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy in vibrational frequency calculations .
Q. What is the impact of substituent variation (e.g., replacing nitro with methoxy) on the compound’s nonlinear optical (NLO) properties?
Methodology:
- Synthesize analogs (e.g., 4-methoxyphenyl derivatives) and measure hyperpolarizability (β) via electric-field-induced second harmonic generation (EFISHG) .
- Compare with DFT-derived NLO parameters to establish structure-activity relationships.
- Assess electron-withdrawing vs. donating effects on charge distribution using Mulliken population analysis .
Q. How can potential metabolic or toxicological pathways be elucidated for this compound?
Methodology:
- Conduct in vitro microsomal assays (e.g., liver S9 fraction) to identify metabolites via LC-MS/MS .
- Screen for mitochondrial toxicity using oxygen consumption rate (OCR) assays, comparing to known uncouplers like FCCP .
- Use molecular docking to predict interactions with cytochrome P450 enzymes or ion transporters .
Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis?
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
